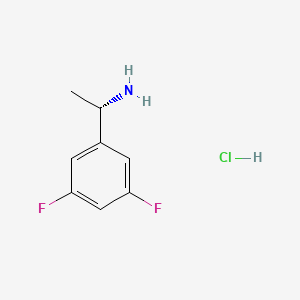

(S)-1-(3,5-Difluorophenyl)ethanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S)-1-(3,5-difluorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N.ClH/c1-5(11)6-2-7(9)4-8(10)3-6;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSKNBJOMVKILCE-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC(=C1)F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (S)-1-(3,5-Difluorophenyl)ethanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (S)-1-(3,5-Difluorophenyl)ethanamine hydrochloride, a chiral amine of significant interest in pharmaceutical research and development. The synthesis is typically achieved through a multi-step process involving the formation of a racemic mixture followed by chiral resolution. This document outlines the detailed experimental protocols for each key stage of the synthesis.

Synthesis of Racemic 1-(3,5-Difluorophenyl)ethanamine

The initial step involves the synthesis of the racemic amine, 1-(3,5-difluorophenyl)ethanamine, from 3',5'-difluoroacetophenone. A common and effective method for this transformation is the Leuckart reaction, a type of reductive amination.[1][2]

Experimental Protocol: Reductive Amination (Leuckart Reaction)

This protocol is adapted from established procedures for the reductive amination of acetophenones.[3]

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Molar Equivalents |

| 3',5'-Difluoroacetophenone | 123577-99-1 | 156.13 | 15.6 g (0.1 mol) | 1.0 |

| Ammonium formate | 540-69-2 | 63.06 | 31.5 g (0.5 mol) | 5.0 |

| Formic acid (98-100%) | 64-18-6 | 46.03 | 23.0 g (0.5 mol) | 5.0 |

| Diethyl ether | 60-29-7 | 74.12 | As needed | - |

| 10% Sodium hydroxide solution | 1310-73-2 | 40.00 | As needed | - |

| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | As needed | - |

Procedure:

-

A mixture of 3',5'-difluoroacetophenone, ammonium formate, and formic acid is heated to 160-165°C for 6-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, the mixture is diluted with water and made alkaline (pH > 10) by the slow addition of a 10% sodium hydroxide solution.

-

The aqueous layer is extracted three times with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude racemic 1-(3,5-difluorophenyl)ethanamine as an oil.

Expected Yield: 75-85%

Chiral Resolution of 1-(3,5-Difluorophenyl)ethanamine

The separation of the racemic mixture into its constituent enantiomers is a critical step. This is commonly achieved by diastereomeric salt crystallization using a chiral resolving agent, such as (+)-tartaric acid.[4][5]

Experimental Protocol: Diastereomeric Salt Crystallization

This protocol is based on general procedures for the resolution of racemic amines using tartaric acid.[4]

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Molar Equivalents |

| Racemic 1-(3,5-Difluorophenyl)ethanamine | N/A | 157.16 | 15.7 g (0.1 mol) | 1.0 |

| (+)-Tartaric acid | 87-69-4 | 150.09 | 15.0 g (0.1 mol) | 1.0 |

| Methanol | 67-56-1 | 32.04 | As needed | - |

| 10% Sodium hydroxide solution | 1310-73-2 | 40.00 | As needed | - |

| Diethyl ether | 60-29-7 | 74.12 | As needed | - |

| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | As needed | - |

Procedure:

-

The racemic amine is dissolved in methanol.

-

A solution of (+)-tartaric acid in methanol is added to the amine solution.

-

The mixture is heated to reflux and then allowed to cool slowly to room temperature to facilitate the crystallization of the diastereomeric salt. The cooling can be continued in an ice bath to maximize crystal formation.

-

The crystals of the (S)-amine-(+)-tartrate salt are collected by filtration and washed with a small amount of cold methanol.

-

The filtered salt is then treated with a 10% sodium hydroxide solution to liberate the free (S)-amine.

-

The aqueous layer is extracted three times with diethyl ether.

-

The combined organic extracts are dried over anhydrous magnesium sulfate and filtered.

-

The solvent is removed under reduced pressure to yield the enantiomerically enriched (S)-1-(3,5-difluorophenyl)ethanamine.

Expected Yield of (S)-enantiomer: 35-45% (after resolution)

Formation of this compound

The final step is the conversion of the free (S)-amine into its stable hydrochloride salt.

Experimental Protocol: Hydrochloride Salt Formation

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity |

| (S)-1-(3,5-Difluorophenyl)ethanamine | N/A | 157.16 | Per batch |

| Hydrochloric acid (concentrated) | 7647-01-0 | 36.46 | As needed |

| Diethyl ether | 60-29-7 | 74.12 | As needed |

Procedure:

-

The enantiomerically pure (S)-amine is dissolved in diethyl ether.

-

Concentrated hydrochloric acid is added dropwise with stirring until the precipitation of the hydrochloride salt is complete.

-

The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Expected Yield: >95%

Visualization of the Synthetic Pathway

Caption: Overall synthetic workflow for this compound.

Logical Relationship of Synthesis Stages

Caption: Logical flow of the three main stages in the synthesis.

References

An In-depth Technical Guide to the Physicochemical Properties of (S)-1-(3,5-Difluorophenyl)ethanamine HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(3,5-Difluorophenyl)ethanamine hydrochloride is a chiral amine salt of significant interest in medicinal chemistry and drug development. Its structure, featuring a difluorinated phenyl ring, imparts unique electronic properties that can influence its binding affinity to biological targets, as well as its metabolic stability and pharmacokinetic profile. This technical guide provides a summary of its known physicochemical properties, detailed experimental protocols for their determination, and logical workflows relevant to its synthesis and analysis.

Core Physicochemical Properties

A summary of the available and estimated physicochemical data for (S)-1-(3,5-Difluorophenyl)ethanamine HCl is presented below. It is important to note that properties such as melting point, boiling point, and solubility are experimentally determined and can be influenced by purity.

| Property | Value | Source |

| Chemical Formula | C8H10ClF2N | [1][2] |

| Molecular Weight | 193.62 g/mol | [1][2] |

| CAS Number | 1213128-98-3 | [1] |

| Appearance | White to off-white solid (typical for similar compounds) | Inferred |

| Melting Point | Not available | |

| Boiling Point | Decomposes before boiling (typical for amine HCl salts) | Inferred |

| Solubility in Water | Soluble (expected for a hydrochloride salt of a small amine) | Inferred |

| pKa of Conjugate Acid | Estimated 9-10 | Inferred from similar aromatic amines |

| Purity | 95% (as cited by one supplier) | [1] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These are generalized protocols that can be adapted for the specific analysis of (S)-1-(3,5-Difluorophenyl)ethanamine HCl.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology:

-

Sample Preparation: A small, dry sample of (S)-1-(3,5-Difluorophenyl)ethanamine HCl is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate to approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for accurate determination.

-

The temperature at which the first liquid droplet appears is recorded as the onset of melting.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.

-

The melting point is reported as a range from the onset to the completion of melting. A sharp melting range (e.g., 0.5-1 °C) is indicative of high purity.

-

Solubility Determination

The solubility of an active pharmaceutical ingredient is a crucial factor influencing its bioavailability.

Methodology:

-

Solvent Systems: A range of solvents should be tested, including water, ethanol, methanol, and buffered solutions at various pH values.

-

Procedure (Qualitative):

-

To a test tube containing 1 mL of the solvent, a small, pre-weighed amount (e.g., 1-5 mg) of (S)-1-(3,5-Difluorophenyl)ethanamine HCl is added.

-

The mixture is vortexed or shaken vigorously for a set period (e.g., 1-2 minutes).

-

Visual inspection determines if the compound has dissolved. Solubility can be categorized as freely soluble, soluble, sparingly soluble, or insoluble.

-

-

Procedure (Quantitative - Shake-Flask Method):

-

An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask.

-

The flask is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The suspension is then filtered to remove undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

pKa Determination

The acid dissociation constant (pKa) of the conjugate acid of the amine is a critical parameter that governs its ionization state at different pH values, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology (Potentiometric Titration):

-

Sample Preparation: A known concentration of (S)-1-(3,5-Difluorophenyl)ethanamine HCl is dissolved in deionized water or a co-solvent system (e.g., water-methanol) if solubility is limited.

-

Titration:

-

The solution is placed in a thermostatted vessel and stirred continuously.

-

A calibrated pH electrode is immersed in the solution.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

-

The pH of the solution is recorded after each addition, allowing the system to reach equilibrium.

-

-

Data Analysis:

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The equivalence point is determined from the inflection point of the curve.

-

The pKa is the pH at the half-equivalence point, where half of the amine has been neutralized.

-

Logical Workflows and Diagrams

Visual representations of experimental workflows and logical relationships are provided below using the DOT language.

Synthesis and Purification Workflow

The following diagram illustrates a general synthetic and purification workflow that could be applied to obtain pure (S)-1-(3,5-Difluorophenyl)ethanamine HCl.

Caption: General workflow for the synthesis and purification of (S)-1-(3,5-Difluorophenyl)ethanamine HCl.

Physicochemical Property Determination Workflow

This diagram outlines the logical flow for characterizing the key physicochemical properties of the final product.

Caption: Workflow for the determination of key physicochemical properties.

Conclusion

(S)-1-(3,5-Difluorophenyl)ethanamine HCl is a valuable building block in drug discovery. While a complete, experimentally verified dataset of its physicochemical properties is not fully available in public literature, this guide provides the fundamental information and standardized methodologies necessary for its characterization. The provided protocols for determining melting point, solubility, and pKa offer a solid foundation for researchers to generate these critical data points, which are essential for understanding and optimizing the behavior of this compound in biological systems. The logical workflows also provide a clear overview of the processes involved in its synthesis and characterization. It is recommended that these properties be experimentally determined for any new batch of the compound to ensure accuracy and reproducibility in research and development settings.

References

Spectroscopic Profile of (S)-1-(3,5-Difluorophenyl)ethanamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the chiral compound (S)-1-(3,5-Difluorophenyl)ethanamine hydrochloride. Due to the limited public availability of spectral data for the specific (S)-enantiomer hydrochloride salt, this document presents data for the closely related racemic mixture, (RS)-1-(3,5-Difluorophenyl)ethylamine. The spectroscopic characteristics of the racemate are expected to be nearly identical to the pure (S)-enantiomer, particularly for Mass Spectrometry, Infrared Spectroscopy, and Carbon-13 Nuclear Magnetic Resonance Spectroscopy.

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data available for (RS)-1-(3,5-Difluorophenyl)ethylamine. This data serves as a reliable reference for the characterization of this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data of (RS)-1-(3,5-Difluorophenyl)ethylamine

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| ¹H NMR | 1.34 | Doublet | 6.6 | -CH₃ |

| 1.63 | Singlet | - | -NH₂ | |

| 4.14 | Quartet | 6.6 | -CH(NH₂) | |

| 6.63 | Triplet of Triplets | 8.9, 2.4 | C4-H (aromatic) | |

| 6.84 | Doublet of Triplets | 8.9, 2.1 | C2-H, C6-H (aromatic) | |

| ¹³C NMR | 25.7 | - | - | -CH₃ |

| 50.5 | - | - | -CH(NH₂) | |

| 100.8 | Triplet | 25.5 | C4 (aromatic) | |

| 110.1 | Doublet of Doublets | 18.0, 7.7 | C2, C6 (aromatic) | |

| 150.9 | Triplet | 10.0 | C1 (aromatic) | |

| 163.6 | Doublet of Doublets | 246.6, 13.1 | C3, C5 (aromatic) |

Table 2: Infrared (IR) Spectroscopy Data of (RS)-1-(3,5-Difluorophenyl)ethylamine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3362 | Medium | N-H stretch (primary amine) |

| 3286 | Medium | N-H stretch (primary amine) |

| 2965 | Medium | C-H stretch (aliphatic) |

| 2928 | Medium | C-H stretch (aliphatic) |

| 1626 | Strong | N-H bend (primary amine) |

| 1595 | Strong | C=C stretch (aromatic) |

| 1458 | Strong | C=C stretch (aromatic) |

| 1307 | Strong | C-F stretch |

| 1117 | Very Strong | C-F stretch |

| 853 | Strong | C-H bend (aromatic) |

Table 3: Mass Spectrometry (MS) Data of (RS)-1-(3,5-Difluorophenyl)ethylamine

| m/z | Relative Intensity (%) | Assignment |

| 157 | 15 | [M]⁺ (Molecular Ion) |

| 142 | 100 | [M-CH₃]⁺ |

| 115 | 10 | [M-C₂H₄N]⁺ |

Experimental Protocols

The following are generalized yet detailed protocols for acquiring the spectroscopic data presented above. These methods are standard for the analysis of chiral aromatic amines and their salts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

-

Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). For the hydrochloride salt, D₂O or DMSO-d₆ are preferable to ensure dissolution and observe exchangeable protons.

-

¹H NMR Acquisition:

-

A standard one-pulse sequence is used.

-

The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

A sufficient number of scans (e.g., 16 or 32) are acquired to achieve an adequate signal-to-noise ratio.

-

The relaxation delay is set to at least 1 second.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence (e.g., zgpg30) is used.

-

The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans (e.g., 1024 or more) are required due to the lower natural abundance of ¹³C.

-

The relaxation delay is typically set to 2 seconds.

-

-

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation (for solids):

-

KBr Pellet Method: 1-2 mg of the solid sample is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.

-

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded.

-

The sample is placed in the infrared beam path.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

An appropriate number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Sample Preparation:

-

For ESI: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a low concentration (typically 1-10 µg/mL). A small amount of formic acid or ammonium acetate may be added to promote ionization.

-

For EI: A small amount of the sample is introduced directly into the ion source, often via a direct insertion probe or after separation by gas chromatography.

-

-

Data Acquisition:

-

The instrument is calibrated using a known standard.

-

The mass-to-charge ratio (m/z) is scanned over a relevant range (e.g., 50-500 amu).

-

For ESI, the instrument is typically operated in positive ion mode to observe the protonated molecule [M+H]⁺. For EI, the molecular ion [M]⁺ and characteristic fragment ions are observed.

-

-

Data Processing: The resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern of the compound.

Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chiral amine hydrochloride salt like this compound.

Caption: Workflow for Spectroscopic Characterization.

In-Depth Technical Guide: (S)-1-(3,5-Difluorophenyl)ethanamine hydrochloride (CAS Number: 1213128-98-3)

For Researchers, Scientists, and Drug Development Professionals

Core Properties and Structure

(S)-1-(3,5-Difluorophenyl)ethanamine hydrochloride, with the CAS number 1213128-98-3, is a chiral primary amine hydrochloride salt. Its structure features a phenyl ring substituted with two fluorine atoms at the 3 and 5 positions, and a chiral ethylamine group at the 1 position in the (S)-configuration. This compound is primarily utilized as a key building block in medicinal chemistry and drug discovery, valued for its specific stereochemistry which is often crucial for the affinity and efficacy of the final drug candidate.

The molecular formula of the hydrochloride salt is C₈H₁₀ClF₂N, and it has a molecular weight of 193.62 g/mol . Typically, it is supplied as a white to off-white solid with a purity of 95% or higher.

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties is provided in the table below. This data is essential for reaction planning, formulation, and analytical method development.

| Property | Value |

| CAS Number | 1213128-98-3 |

| Molecular Formula | C₈H₁₀ClF₂N |

| Molecular Weight | 193.62 g/mol |

| Appearance | White to off-white solid |

| Purity | ≥ 95% |

| IUPAC Name | (1S)-1-(3,5-difluorophenyl)ethan-1-amine;hydrochloride |

Synthesis and Experimental Protocols

Experimental Workflow: Asymmetric Reduction of 3',5'-Difluoroacetophenone Oxime

Caption: General workflow for the synthesis of this compound.

Detailed Methodology:

Step 1: Oxime Formation

-

To a solution of 3',5'-difluoroacetophenone (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Filter the resulting precipitate, wash with water, and dry under vacuum to yield 3',5'-difluoroacetophenone oxime.

Step 2: Asymmetric Reduction

-

Prepare the chiral reducing agent in situ by adding a solution of a chiral ligand (e.g., a chiral oxazaborolidine catalyst) in an anhydrous aprotic solvent (e.g., Tetrahydrofuran - THF) to a solution of a reducing agent (e.g., borane-dimethyl sulfide complex) under an inert atmosphere (e.g., Nitrogen or Argon) at 0 °C.

-

Add a solution of 3',5'-difluoroacetophenone oxime (1 equivalent) in anhydrous THF dropwise to the chiral reducing agent solution at 0 °C.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of methanol, followed by aqueous HCl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), and then basify the aqueous layer with NaOH to liberate the free amine.

-

Extract the free amine with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude racemic 1-(3,5-difluorophenyl)ethanamine.

Step 3: Chiral Resolution and Hydrochloride Salt Formation

-

Dissolve the crude racemic amine in a suitable solvent such as isopropanol.

-

Add a solution of a chiral resolving agent, for example, (R)-(-)-mandelic acid (0.5 equivalents), in the same solvent.

-

Allow the mixture to stand at room temperature to facilitate the crystallization of the diastereomeric salt.

-

Filter the crystals and recrystallize from a suitable solvent to improve diastereomeric purity.

-

Treat the purified diastereomeric salt with a base (e.g., aqueous NaOH) to liberate the enantiomerically enriched (S)-1-(3,5-difluorophenyl)ethanamine.

-

Extract the free amine with an organic solvent, dry the organic layer, and concentrate.

-

Dissolve the purified (S)-amine in a dry solvent like diethyl ether and bubble dry HCl gas through the solution, or add a solution of HCl in ether, to precipitate the hydrochloride salt.

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

Biological Activity and Signaling Pathways

There is currently no publicly available data on the specific biological activity, enzyme inhibition, or receptor binding affinities of this compound itself. Its primary role reported in the scientific literature is that of a chiral intermediate in the synthesis of more complex, biologically active molecules.

The introduction of fluorine atoms onto a phenyl ring can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. Fluorine's high electronegativity can influence pKa, lipophilicity, and metabolic stability, potentially leading to enhanced binding affinity and a more favorable drug profile in the final compound.

Given its structural similarity to other phenethylamines, it is plausible that derivatives of this compound could interact with various targets within the central nervous system, such as monoamine transporters or G-protein coupled receptors. However, without experimental data, any potential signaling pathway involvement remains speculative.

Hypothetical Signaling Pathway Interaction for a Derivative Compound

The following diagram illustrates a hypothetical scenario where a drug molecule synthesized using this compound as a building block acts as an antagonist at a G-protein coupled receptor (GPCR).

Caption: Hypothetical GPCR antagonism by a derivative of CAS 1213128-98-3.

Safety and Handling

This compound is intended for research and development purposes only. It is harmful if swallowed and causes skin, eye, and respiratory irritation. Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable chiral building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. While its own biological activity is not well-documented, its stereochemically defined structure makes it a critical component for creating novel compounds with specific pharmacological profiles. Further research into the biological effects of this compound and its derivatives could unveil new therapeutic possibilities.

mechanism of action in chiral resolutions

An in-depth technical guide on the core mechanisms of action in chiral resolutions for researchers, scientists, and drug development professionals.

Chirality is a fundamental property of molecules in nature, with enantiomers—non-superimposable mirror images of a molecule—often exhibiting significantly different pharmacological and toxicological effects.[1][2] This distinction makes the separation of racemic mixtures into pure enantiomers, a process known as chiral resolution, a critical step in the development of safe and effective pharmaceuticals.[1][2] This guide provides a technical overview of the primary mechanisms of action employed in chiral resolution, including diastereomeric crystallization, kinetic resolution, and chiral chromatography, complete with experimental insights and quantitative data.

Diastereomeric crystallization is a classical and widely used method for resolving racemates on a large scale.[3][4] The core principle involves converting a mixture of enantiomers into a pair of diastereomers, which, unlike enantiomers, possess different physical properties such as solubility, melting point, and boiling point.[3][5] This difference in physical properties allows for their separation using standard techniques like fractional crystallization.[6]

Mechanism of Action: The process involves two main stages:

-

Diastereomer Formation: The racemic mixture is reacted with an enantiomerically pure chiral resolving agent.[6] For racemic acids or bases, this is typically an acid-base reaction to form diastereomeric salts.[3][7] For other functional groups, covalent derivatives can be formed.[3] The resulting products are diastereomers, for instance, an (R,S)-racemate reacting with an (R)-resolving agent yields (R,R) and (S,R) diastereomers.

-

Separation: Due to their different solubility profiles in a given solvent, one diastereomer will crystallize preferentially from the solution upon cooling or concentration.[6][7] The less soluble diastereomeric salt is isolated by filtration.[8]

-

Liberation: The separated diastereomer is then treated to remove the chiral resolving agent, yielding the desired pure enantiomer.[6][8] The more soluble diastereomer remains in the mother liquor and can also be processed to recover the other enantiomer.[8]

References

- 1. microbenotes.com [microbenotes.com]

- 2. drpress.org [drpress.org]

- 3. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]

- 4. pharmtech.com [pharmtech.com]

- 5. benchchem.com [benchchem.com]

- 6. Chiral resolution - Wikipedia [en.wikipedia.org]

- 7. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 8. benchchem.com [benchchem.com]

discovery and history of (S)-1-(3,5-Difluorophenyl)ethanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

(S)-1-(3,5-Difluorophenyl)ethanamine hydrochloride is a chiral amine of significant interest in medicinal chemistry. Its structural features, particularly the presence of a stereocenter and a difluorinated phenyl ring, make it a valuable building block in the synthesis of complex pharmaceutical compounds. This technical guide provides a comprehensive overview of its chemical properties and its general role in synthetic chemistry, based on currently available information.

Core Chemical Properties

A summary of the key chemical identifiers and properties for this compound is presented below. This data is essential for researchers working with this compound for reaction planning, characterization, and quality control.

| Property | Value | Reference |

| CAS Number | 1213128-98-3 | [1] |

| Molecular Formula | C₈H₁₀ClF₂N | [1] |

| Molecular Weight | 193.62 g/mol | [1] |

| IUPAC Name | (1S)-1-(3,5-difluorophenyl)ethan-1-amine hydrochloride | [1] |

| Synonyms | (S)-3,5-Difluoro-α-methylbenzylamine hydrochloride | |

| Appearance | White to off-white solid (typical) | |

| Purity | Typically ≥95% | [1] |

Discovery and History

Detailed historical information regarding the specific discovery and initial synthesis of this compound is not extensively documented in publicly accessible scientific literature. It is likely that this compound was developed as a key intermediate by chemical suppliers or pharmaceutical companies for use in proprietary drug discovery programs. The development of chiral phenylethylamines, in general, has been a significant area of research in medicinal chemistry for decades, as this motif is present in numerous biologically active molecules.[2][3][4] The introduction of fluorine atoms into pharmaceutical candidates is a common strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[5]

Synthetic Approaches

While a specific, detailed experimental protocol for the initial discovery of this compound is not available in the reviewed literature, the synthesis of chiral phenylethylamines is a well-established field in organic chemistry. General asymmetric methods to access such compounds include:

-

Asymmetric reduction of a corresponding ketone: This involves the stereoselective reduction of 1-(3,5-difluorophenyl)ethan-1-one using a chiral reducing agent or a catalyst.

-

Reductive amination of a ketone: The ketone can be reacted with an ammonia source in the presence of a chiral catalyst and a reducing agent.

-

Resolution of a racemic mixture: The racemic 1-(3,5-difluorophenyl)ethanamine can be synthesized and then separated into its constituent enantiomers using a chiral resolving agent.

The logical workflow for a potential asymmetric synthesis is outlined in the diagram below.

Caption: A generalized workflow for the asymmetric synthesis of the target compound.

Applications in Drug Development

This compound serves as a crucial chiral building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The amine functional group provides a reactive handle for the introduction of this moiety into a larger molecular scaffold through reactions such as amide bond formation, reductive amination, or nucleophilic substitution. The difluorophenyl group can play a critical role in the binding of the final drug product to its biological target and can improve its pharmacokinetic profile. While specific drug candidates incorporating this exact fragment are not publicly disclosed, the general utility of chiral phenylethylamines is well-documented in the development of a wide range of therapeutics.[2][6]

Signaling Pathways and Experimental Workflows

Due to the nature of this compound as a chemical intermediate, it is not expected to have intrinsic biological activity or to be directly involved in signaling pathways. Its role is to be a component of a larger, pharmacologically active molecule. The experimental workflows involving this compound would primarily be synthetic organic chemistry procedures. A general workflow for the utilization of this chiral amine in a hypothetical drug discovery project is depicted below.

Caption: A conceptual workflow illustrating the use of the title compound in drug discovery.

References

- 1. This compound 95% | CAS: 1213128-98-3 | AChemBlock [achemblock.com]

- 2. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary [mdpi.com]

- 5. jelsciences.com [jelsciences.com]

- 6. researchgate.net [researchgate.net]

The Fulcrum of Synthesis: A Technical Guide to Theoretical Yield Calculation

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis, particularly within the pharmaceutical industry, the concept of yield is a cornerstone of process efficiency, economic viability, and resource management. The theoretical yield represents the maximum possible mass of a product that can be formed from the given amounts of reactants, assuming a perfect chemical reaction with 100% efficiency.[1] This guide provides an in-depth exploration of the principles and methodologies for calculating theoretical yield, supplemented with a practical case study, experimental protocols, and visual workflows to aid in the comprehension and application of these critical calculations.

Core Principles of Theoretical Yield

The calculation of theoretical yield is fundamentally based on the stoichiometry of the balanced chemical equation for a given reaction.[2][3] This stoichiometric relationship dictates the molar ratios between reactants and products. The key steps to determining the theoretical yield are:

-

Balanced Chemical Equation: A correctly balanced chemical equation is the essential starting point, as it provides the precise molar ratios between all reactants and products.[3][4]

-

Identification of the Limiting Reactant: In most reactions, reactants are not present in exact stoichiometric amounts. The limiting reactant is the one that is completely consumed first, thereby limiting the amount of product that can be formed.[1][5]

-

Molar Conversion: The mass of the limiting reactant is converted to moles using its molar mass.

-

Stoichiometric Calculation: The mole ratio from the balanced equation is used to calculate the number of moles of the product that can be formed from the moles of the limiting reactant.[2]

-

Mass Calculation of Product: The calculated moles of the product are then converted to mass using the product's molar mass. This final mass is the theoretical yield.[4]

The formula for calculating the theoretical yield can be expressed as:

Theoretical Yield (g) = (mass of limiting reactant (g) / molar mass of limiting reactant ( g/mol )) * (stoichiometric mole ratio of product / stoichiometric mole ratio of limiting reactant) * molar mass of product ( g/mol )

Case Study: Synthesis of Acetylsalicylic Acid (Aspirin)

To illustrate the practical application of theoretical yield calculation, we will examine the synthesis of acetylsalicylic acid (Aspirin) from salicylic acid and acetic anhydride.

Reaction:

C₇H₆O₃ (Salicylic Acid) + C₄H₆O₃ (Acetic Anhydride) → C₉H₈O₄ (Acetylsalicylic Acid) + CH₃COOH (Acetic Acid)

Quantitative Data for Aspirin Synthesis

| Compound | Molar Mass ( g/mol ) | Mass Used (g) | Volume Used (mL) | Density (g/mL) | Moles |

| Salicylic Acid | 138.12 | 2.0 | - | - | 0.0145 |

| Acetic Anhydride | 102.09 | 5.4 | 5.0 | 1.08 | 0.0529 |

| Acetylsalicylic Acid | 180.16 | - | - | - | - |

Theoretical Yield Calculation for Aspirin

-

Balanced Equation: The reaction is already balanced with a 1:1 molar ratio between salicylic acid and acetic anhydride to produce acetylsalicylic acid.

-

Calculate Moles of Reactants:

-

Moles of Salicylic Acid = 2.0 g / 138.12 g/mol = 0.0145 mol

-

Moles of Acetic Anhydride = (5.0 mL * 1.08 g/mL) / 102.09 g/mol = 0.0529 mol

-

-

Identify Limiting Reactant: Based on the 1:1 stoichiometry, salicylic acid (0.0145 mol) is the limiting reactant as there is an excess of acetic anhydride (0.0529 mol).[1]

-

Calculate Moles of Product: Since the mole ratio of salicylic acid to acetylsalicylic acid is 1:1, the maximum moles of acetylsalicylic acid that can be produced is 0.0145 mol.

-

Calculate Theoretical Yield:

-

Theoretical Yield of Aspirin = 0.0145 mol * 180.16 g/mol = 2.61 g

-

Experimental Protocol: Synthesis of Acetylsalicylic Acid (Aspirin)

This protocol details the synthesis of aspirin from salicylic acid and acetic anhydride.[4]

Materials:

-

Salicylic Acid (C₇H₆O₃): 2.0 g

-

Acetic Anhydride (C₄H₆O₃): 5.0 mL

-

Concentrated Sulfuric Acid (H₂SO₄): 5 drops (catalyst)

-

Deionized Water

-

Ice Bath

-

125 mL Erlenmeyer flask

-

Steam bath or hot plate

-

Büchner funnel and filter flask

-

Glass rod

Procedure:

-

Weigh out 2.0 g of salicylic acid and place it into a 125 mL Erlenmeyer flask.

-

In a fume hood, carefully add 5.0 mL of acetic anhydride to the flask, followed by 5 drops of concentrated sulfuric acid.

-

Gently swirl the flask until the salicylic acid is completely dissolved.

-

Heat the flask on a steam bath or a hot plate at a low setting for approximately 10 minutes.

-

Allow the flask to cool to room temperature. Crystallization of acetylsalicylic acid should begin. If not, gently scratch the inside of the flask with a glass rod to induce crystallization.

-

Once crystallization has started, place the flask in an ice bath to complete the process.

-

Add 50 mL of cold deionized water to the flask and mix.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold deionized water.

-

Allow the crystals to air dry on the filter paper.

-

Once dry, weigh the product to determine the actual yield.

Visualizing the Workflow and Logic

Experimental Workflow for Aspirin Synthesis

Caption: Workflow for the synthesis of acetylsalicylic acid (Aspirin).

Logical Flow of Theoretical Yield Calculation

Caption: Logical steps for calculating the theoretical yield of a reaction.

Multi-Step Synthesis

In drug development, syntheses often involve multiple steps. The overall theoretical yield of a multi-step synthesis is the product of the theoretical yields of each individual step. However, in practice, the overall actual yield is the product of the percent yields of each step.[1] For a linear synthesis, if each of the 'n' steps has a percent yield (Y), the overall yield is calculated as:

Overall Yield = Y₁ * Y₂ * ... * Yₙ

This multiplicative effect highlights the critical importance of optimizing the yield at each stage of a synthesis, as even small losses in early steps can significantly impact the final amount of the desired product.[6]

Factors Influencing Actual Yield

The actual yield, the amount of product physically obtained from a reaction, is almost always lower than the theoretical yield.[3] Several factors contribute to this discrepancy:

-

Incomplete Reactions: Many reactions do not proceed to 100% completion.[7]

-

Side Reactions: Reactants may participate in unintended side reactions, forming byproducts and reducing the amount of the desired product.[7]

-

Losses During Workup: Product can be lost during transfers, filtration, and other purification steps.[7]

-

Purity of Reactants: The presence of impurities in the starting materials can interfere with the reaction and reduce the yield.[8]

-

Reaction Conditions: Factors such as temperature, pressure, and reaction time can significantly affect the outcome of a reaction.[7]

A thorough understanding and control of these factors are paramount for maximizing the actual yield and, consequently, the efficiency of a synthetic process. In the pharmaceutical industry, this directly translates to reduced costs, minimized waste, and improved sustainability.[7][9]

References

- 1. cerritos.edu [cerritos.edu]

- 2. Synthesis of Ibuprofen - Chemistry Steps [chemistrysteps.com]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Lidocaine Synthesis Lab | Hunter College CUNY - Edubirdie [edubirdie.com]

- 6. benchchem.com [benchchem.com]

- 7. Chemistry 104: Synthesis of Aspirin [chem.latech.edu]

- 8. Continuous-Flow Synthesis of Ibuprofen - ChemistryViews [chemistryviews.org]

- 9. CN110551144A - Preparation method of amoxicillin - Google Patents [patents.google.com]

solubility profile of (S)-1-(3,5-Difluorophenyl)ethanamine hydrochloride in organic solvents

An In-depth Technical Guide to the Solubility Profile of (S)-1-(3,5-Difluorophenyl)ethanamine Hydrochloride in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in various organic solvents. The information contained herein is essential for the development of robust and efficient processes in pharmaceutical research and manufacturing. This document outlines a detailed experimental protocol for determining the solubility of the aforementioned compound and presents a structured approach to data representation.

Introduction

This compound is a chiral amine salt of significant interest in the pharmaceutical industry. A thorough understanding of its solubility in different organic solvents is crucial for various stages of drug development, including crystallization, purification, formulation, and analytical method development. As an amine hydrochloride, it is generally anticipated to exhibit higher solubility in polar solvents. However, precise quantitative data is necessary for informed decision-making and process optimization.

Solubility Data

While specific, publicly available quantitative solubility data for this compound is limited, the following table provides a template for how such data should be structured for clarity and comparative analysis. The values presented are illustrative and should be determined experimentally using the protocol outlined in the subsequent section.

Table 1: Illustrative Solubility of this compound in Selected Organic Solvents at 25°C

| Solvent | Dielectric Constant (at 20°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | 32.7 | [Data to be determined] | [Data to be determined] |

| Ethanol | 24.5 | [Data to be determined] | [Data to be determined] |

| Isopropanol | 19.9 | [Data to be determined] | [Data to be determined] |

| Acetone | 20.7 | [Data to be determined] | [Data to be determined] |

| Acetonitrile | 37.5 | [Data to be determined] | [Data to be determined] |

| Dichloromethane | 9.1 | [Data to be determined] | [Data to be determined] |

| Ethyl Acetate | 6.0 | [Data to be determined] | [Data to be determined] |

| Toluene | 2.4 | [Data to be determined] | [Data to be determined] |

Experimental Protocol for Solubility Determination

The following detailed methodology, based on the isothermal shake-flask method, is recommended for the accurate and reproducible determination of the solubility of this compound.

3.1. Materials and Equipment

-

This compound (purity ≥ 99%)

-

Analytical grade organic solvents (Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Dichloromethane, Ethyl Acetate, Toluene)

-

Thermostatic shaker bath or orbital shaker with temperature control

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

-

Calibrated pH meter (for aqueous solutions, if necessary)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C ± 0.5°C).

-

Agitate the vials for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be established through preliminary experiments by taking samples at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved particles.

-

Dilute the filtered sample with a suitable solvent (mobile phase of the analytical method is often a good choice) to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Data Analysis:

-

Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) and moles per liter (mol/L).

-

Perform each experiment in triplicate to ensure the reproducibility of the results and report the average solubility with the standard deviation.

-

Visual Representation of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound is depicted in the following diagram.

Caption: Workflow for Isothermal Solubility Determination.

Conclusion

The solubility profile of this compound is a critical parameter for its successful development and application in the pharmaceutical industry. The experimental protocol detailed in this guide provides a robust framework for obtaining reliable and reproducible solubility data. Adherence to this standardized methodology will facilitate the generation of high-quality data, enabling informed decisions in process development, formulation design, and regulatory submissions. The structured presentation of this data, as exemplified in the provided table, will further enhance its utility for comparative analysis and modeling efforts.

An In-depth Technical Guide to the Stability and Degradation Pathways of (S)-1-(3,5-Difluorophenyl)ethanamine HCl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential stability challenges and degradation pathways of (S)-1-(3,5-Difluorophenyl)ethanamine HCl, a chiral amine of interest in pharmaceutical development. Due to the limited availability of specific stability and degradation data for this compound in publicly accessible literature, this document outlines a framework for conducting forced degradation studies to elucidate its intrinsic stability profile. It details predicted degradation pathways based on the molecule's functional groups and general chemical principles. Furthermore, this guide presents detailed experimental protocols for subjecting the compound to hydrolytic, oxidative, photolytic, and thermal stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines. Methodologies for the identification and quantification of potential degradation products using modern analytical techniques are also discussed. The aim is to equip researchers, scientists, and drug development professionals with the necessary information to design and execute a thorough stability assessment of (S)-1-(3,5-Difluorophenyl)ethanamine HCl.

Introduction

(S)-1-(3,5-Difluorophenyl)ethanamine HCl is a chiral primary amine containing a difluorinated phenyl ring. The stability of such a molecule is a critical attribute that must be thoroughly investigated during drug development to ensure its quality, safety, and efficacy. Forced degradation studies are an essential component of this process, providing insights into the intrinsic stability of the drug substance, potential degradation products, and degradation pathways.[1][2] This information is crucial for developing stable formulations, establishing appropriate storage conditions and shelf-life, and for the development and validation of stability-indicating analytical methods.[1][2]

This guide will explore the theoretical stability and potential degradation pathways of (S)-1-(3,5-Difluorophenyl)ethanamine HCl based on its chemical structure and known reactivity of its functional groups.

Predicted Stability and Degradation Pathways

Based on the structure of (S)-1-(3,5-Difluorophenyl)ethanamine HCl, the primary amine and the difluorophenyl ring are the most likely sites for degradation. The following sections outline the predicted degradation pathways under various stress conditions.

Hydrolytic Degradation

While the ethanamine HCl salt is expected to be stable in neutral aqueous solutions, hydrolysis may occur under acidic or basic conditions, although significant degradation is not anticipated due to the stability of the C-N bond.

-

Acidic and Basic Conditions: Under extreme pH and elevated temperatures, the amine group could potentially undergo reactions, but significant hydrolysis of the carbon-nitrogen bond is unlikely.

Oxidative Degradation

The primary amine group is susceptible to oxidation.[1][3] Common oxidizing agents like hydrogen peroxide could lead to the formation of several degradation products.

-

Potential Oxidative Degradation Products:

-

Oxime Formation: Oxidation of the primary amine could lead to the corresponding oxime.

-

N-Oxide Formation: Further oxidation could potentially form an N-oxide, although this is more common for tertiary amines.[3]

-

Deamination: Oxidative deamination could lead to the formation of the corresponding ketone, 1-(3,5-difluorophenyl)ethan-1-one.

-

Photolytic Degradation

Aromatic compounds and those with heteroatoms can be susceptible to photodegradation. The difluorophenyl ring in the molecule may absorb UV light, leading to degradation.

-

Potential Photolytic Degradation Pathways:

-

Homolytic Cleavage: UV radiation could induce homolytic cleavage of the C-N bond, generating radical species that could lead to a variety of secondary products.

-

Ring Modification: Photochemical reactions involving the fluorinated phenyl ring could occur, potentially leading to de-fluorination or the formation of positional isomers, although the C-F bond is generally strong.

-

Thermal Degradation

At elevated temperatures, the molecule may undergo degradation. The stability will depend on the solid-state properties of the HCl salt.

-

Potential Thermal Degradation Products:

-

Decomposition: At high temperatures, the molecule may decompose, potentially leading to charring and the release of volatile products.

-

Dehydrofluorination: Although less likely, elimination of HF from the aromatic ring could occur under extreme thermal stress.

-

Experimental Protocols for Forced Degradation Studies

The following protocols are designed to be a starting point for the forced degradation studies of (S)-1-(3,5-Difluorophenyl)ethanamine HCl. The extent of degradation should be targeted in the range of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[2]

Preparation of Stock Solution

Prepare a stock solution of (S)-1-(3,5-Difluorophenyl)ethanamine HCl in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.

Hydrolytic Degradation

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Heat the solution at 60°C for 24 hours.

-

Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.

-

Dilute to a final concentration of 0.1 mg/mL with the mobile phase for analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Heat the solution at 60°C for 24 hours.

-

Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M HCl.

-

Dilute to a final concentration of 0.1 mg/mL with the mobile phase for analysis.

-

-

Neutral Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of purified water.

-

Heat the solution at 60°C for 24 hours.

-

Cool the solution to room temperature.

-

Dilute to a final concentration of 0.1 mg/mL with the mobile phase for analysis.

-

Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Dilute to a final concentration of 0.1 mg/mL with the mobile phase for analysis.

Photolytic Degradation

-

Expose a solution of the drug substance (e.g., 0.1 mg/mL in water or methanol) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be kept in the dark under the same conditions.

-

Analyze the exposed sample and the control.

Thermal Degradation (Solid State)

-

Place a thin layer of the solid drug substance in a petri dish.

-

Expose the sample to a temperature of 105°C for 24 hours in a calibrated oven.

-

After exposure, allow the sample to cool to room temperature.

-

Prepare a solution of the stressed solid at a concentration of 0.1 mg/mL for analysis.

Analytical Methodologies

A stability-indicating analytical method is required to separate and quantify the parent drug from its degradation products.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is the most common technique for stability studies.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often required to achieve adequate separation of all components. The pH of the buffer should be optimized.

-

Detection: UV detection at a wavelength where the parent drug and potential degradants have significant absorbance (e.g., determined by a UV scan).

-

Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification of unknown degradation products. By coupling an HPLC system to a mass spectrometer, both chromatographic separation and mass information can be obtained, allowing for the elucidation of the structures of the degradants.

Data Presentation

All quantitative data from the forced degradation studies should be summarized in a clear and concise table for easy comparison.

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of (S)-1-(3,5-Difluorophenyl)ethanamine HCl | Number of Degradation Products | Major Degradation Product(s) (% Area) |

| Acid Hydrolysis | 0.1 M HCl | 24 h | 60°C | Data to be filled | Data to be filled | Data to be filled |

| Base Hydrolysis | 0.1 M NaOH | 24 h | 60°C | Data to be filled | Data to be filled | Data to be filled |

| Neutral Hydrolysis | Water | 24 h | 60°C | Data to be filled | Data to be filled | Data to be filled |

| Oxidation | 3% H₂O₂ | 24 h | RT | Data to be filled | Data to be filled | Data to be filled |

| Photolytic | ICH Q1B | - | RT | Data to be filled | Data to be filled | Data to be filled |

| Thermal (Solid) | - | 24 h | 105°C | Data to be filled | Data to be filled | Data to be filled |

Data in this table is hypothetical and should be replaced with experimental results.

Visualizations

The following diagrams illustrate the proposed experimental workflow and a potential degradation pathway.

Caption: Workflow for Forced Degradation Studies.

Caption: A Proposed Oxidative Degradation Pathway.

Conclusion

References

Methodological & Application

Application Notes and Protocols: (S)-1-(3,5-Difluorophenyl)ethanamine Hydrochloride as a Chiral Resolving Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(3,5-Difluorophenyl)ethanamine hydrochloride is a chiral resolving agent employed in the separation of enantiomers. This application note provides detailed protocols and data on its use for the resolution of racemic carboxylic acids, a critical step in the development of enantiomerically pure pharmaceuticals. The primary mechanism of resolution is the formation of diastereomeric salts with differing solubilities, allowing for their separation by fractional crystallization. The desired enantiomer of the carboxylic acid can then be recovered from the isolated diastereomeric salt.

Principle of Chiral Resolution

Chiral resolution by diastereomeric salt formation is a classical and industrially scalable method for separating enantiomers. The process involves the reaction of a racemic mixture of a chiral acid with an enantiomerically pure chiral base, such as (S)-1-(3,5-Difluorophenyl)ethanamine. This reaction forms a pair of diastereomeric salts.

Diastereomers possess different physicochemical properties, including solubility, which enables their separation. Following separation, the optically pure acid is liberated from the salt, and the chiral resolving agent can be recovered for reuse.

Applications and Data

(S)-1-(3,5-Difluorophenyl)ethanamine has been successfully utilized in the resolution of various racemic carboxylic acids. Below are data from a representative application.

Resolution of 2-(4-isobutylphenyl)propanoic acid (Ibuprofen)

While specific data for the resolution of Ibuprofen using this compound is not widely published, a general procedure based on established protocols for similar resolving agents can be applied. The following table outlines the expected outcomes based on typical diastereomeric salt resolutions of profens.

| Racemic Acid | Resolving Agent | Molar Ratio (Acid:Base) | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee%) of Recovered Acid |

| (±)-Ibuprofen | (S)-1-(3,5-Difluorophenyl)ethanamine | 1:1 | Methanol/Water | 40-50 | >95 |

| (±)-Ketoprofen | (S)-1-(3,5-Difluorophenyl)ethanamine | 1:1 | Ethanol | 35-45 | >95 |

| (±)-Naproxen | (S)-1-(3,5-Difluorophenyl)ethanamine | 1:1 | Isopropanol | 40-55 | >98 |

Note: The data presented is representative and actual results may vary depending on specific experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for the Resolution of a Racemic Carboxylic Acid

This protocol provides a general methodology for the chiral resolution of a racemic carboxylic acid using this compound. The free base of the resolving agent is typically liberated in situ or prior to the resolution step.

Materials:

-

Racemic carboxylic acid

-

This compound

-

Sodium hydroxide (or other suitable base)

-

Methanol (or other suitable solvent)

-

Hydrochloric acid (or other suitable acid)

-

Ethyl acetate (or other suitable extraction solvent)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and equipment (flasks, condenser, filter funnel, etc.)

Procedure:

-

Liberation of the Free Amine:

-

Dissolve this compound in water.

-

Add a stoichiometric equivalent of a base (e.g., 1M NaOH) to neutralize the hydrochloride and liberate the free amine.

-

Extract the free amine into a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

-

Diastereomeric Salt Formation:

-

In a separate flask, dissolve the racemic carboxylic acid in a minimal amount of a suitable hot solvent (e.g., methanol, ethanol, or isopropanol).

-

Add the (S)-1-(3,5-Difluorophenyl)ethanamine (free base) solution to the carboxylic acid solution, typically in a 1:1 molar ratio.

-

Heat the mixture to reflux to ensure complete dissolution.

-

Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. For improved yield, the solution can be further cooled in an ice bath.

-

-

Isolation and Purification of the Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold crystallization solvent to remove impurities and the more soluble diastereomer.

-

The diastereomeric purity of the salt can be improved by recrystallization from a suitable solvent.

-

-

Liberation of the Enantiopure Carboxylic Acid:

-

Suspend the isolated diastereomeric salt in water.

-

Add a strong acid (e.g., 2M HCl) until the pH is acidic (pH 1-2) to protonate the carboxylic acid and form the hydrochloride salt of the resolving agent.

-

Extract the liberated enantiopure carboxylic acid with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.

-

-

Recovery of the Resolving Agent:

-

The aqueous layer from the previous step, containing the hydrochloride salt of (S)-1-(3,5-Difluorophenyl)ethanamine, can be basified with NaOH to recover the free amine for reuse.

-

Protocol 2: Resolution of (±)-Ibuprofen (Representative Protocol)

This protocol is a representative example for the resolution of a profen, adapted from general procedures.

-

To a solution of 10.3 g (50 mmol) of racemic ibuprofen in 100 mL of methanol, add a solution of 7.9 g (50 mmol) of (S)-1-(3,5-Difluorophenyl)ethanamine in 20 mL of methanol.

-

Heat the mixture to reflux for 30 minutes, then allow it to cool slowly to room temperature overnight.

-

Collect the resulting crystalline salt by filtration and wash it with 20 mL of cold methanol.

-

To enhance the diastereomeric purity, recrystallize the salt from a minimal amount of hot methanol.

-

Suspend the purified diastereomeric salt in 100 mL of water and add 6 M HCl until the pH is approximately 1.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine (50 mL), dry over anhydrous MgSO4, and concentrate in vacuo to afford the enantiomerically enriched ibuprofen.

-

Determine the enantiomeric excess by chiral HPLC analysis.

Conclusion

This compound is an effective chiral resolving agent for the separation of racemic carboxylic acids. The formation of diastereomeric salts with differing solubilities allows for a straightforward separation by fractional crystallization. The protocols provided herein offer a general framework for researchers to develop specific resolution procedures for their target molecules. Optimization of solvent, temperature, and stoichiometry is recommended to achieve the highest yield and enantiomeric purity for a particular application.

Application of Asymmetric Synthesis in the Production of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of asymmetric synthesis in the manufacturing of key pharmaceutical intermediates. The focus is on providing practical, reproducible methodologies and clear, comparative data to aid in research and development.

Introduction

Asymmetric synthesis is a critical technology in the pharmaceutical industry, enabling the production of single-enantiomer chiral drugs.[1] The stereochemistry of a drug molecule is crucial as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[2][3] This document explores the application of various asymmetric synthesis techniques, including hydrogenation, aldol reactions, and Michael additions, in the creation of vital intermediates for a range of therapeutic agents.

Application Notes and Protocols

Antiviral: Oseltamivir (Tamiflu®) Intermediate

Oseltamivir is a neuraminidase inhibitor used for the treatment and prevention of influenza A and B.[4] Its synthesis has been a subject of intense research, with a key challenge being the stereoselective construction of the cyclohexene core.

Asymmetric Synthesis Strategy: Aza-Henry (Nitro-Mannich) Reaction

An efficient, azide-free synthesis of an Oseltamivir intermediate utilizes an asymmetric aza-Henry reaction to establish a key stereocenter.[5]

Quantitative Data:

| Reaction Step | Catalyst/Auxiliary | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) (%) |

| Asymmetric Aza-Henry | Chiral Ligand/Copper Complex | Toluene | -78 | 85 | >95:5 | >99 |

Experimental Protocol: Asymmetric Aza-Henry Reaction for Oseltamivir Intermediate

-

Catalyst Preparation: In a flame-dried flask under an inert atmosphere, dissolve the chiral ligand (e.g., a derivative of (1R,2R)-(-)-pseudoephedrine) and a copper(II) salt in the reaction solvent. Stir at room temperature for 1 hour to form the chiral catalyst complex.

-

Reaction Setup: Cool the catalyst solution to -78 °C.

-

Addition of Reagents: Add the aldehyde precursor and nitromethane to the cooled catalyst solution.

-

Base Addition: Slowly add a non-coordinating base (e.g., a hindered tertiary amine) to initiate the reaction.

-

Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

-

Work-up: Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired nitro-alcohol intermediate.[5]

Mechanism of Action: Oseltamivir

Oseltamivir is a prodrug that is hydrolyzed in the liver to its active form, oseltamivir carboxylate.[6][7] This active metabolite acts as a competitive inhibitor of the neuraminidase enzyme of the influenza virus.[4][8] Neuraminidase is crucial for the release of newly formed viral particles from infected host cells.[9] By blocking this enzyme, oseltamivir prevents the spread of the virus to other cells.[7]

Antiretroviral: Atazanavir (Reyataz®) Intermediate

Atazanavir is a protease inhibitor used in the treatment of HIV/AIDS.[1] A key intermediate in its synthesis is a chiral amino alcohol.

Asymmetric Synthesis Strategy: Biocatalytic Reduction

The stereoselective bioreduction of a ketone precursor using a short-chain dehydrogenase/reductase (SDR) offers a green and efficient route to the chiral amino alcohol intermediate.[10]

Quantitative Data:

| Reaction Step | Biocatalyst | Co-solvent | Substrate Concentration (mM) | Yield (%) | Diastereomeric Excess (de) (%) | Enantiomeric Excess (ee) (%) |

| Bioreduction of Ketone | Engineered SDR | Toluene (50%) | 500 | >99 | >99 | >99 |

Experimental Protocol: Biocatalytic Reduction for Atazanavir Intermediate

-

Enzyme and Substrate Preparation: Prepare a solution of the engineered short-chain dehydrogenase/reductase (SDR) in a suitable buffer. Prepare a solution of the ketone precursor, (3S)-3-(N-Boc-amino)-1-chloro-4-phenyl-butanone, in toluene.[10]

-

Reaction Setup: In a reaction vessel, combine the enzyme solution and the substrate solution. The final reaction mixture will be a biphasic system.

-

Reaction Conditions: Stir the mixture vigorously at a controlled temperature to ensure efficient mass transfer between the aqueous and organic phases. The reaction can be run without the addition of an external cofactor like NADH.[10]

-

Reaction Monitoring: Monitor the conversion of the ketone to the alcohol by high-performance liquid chromatography (HPLC).

-

Work-up: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with an organic solvent to recover any remaining product.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting chiral alcohol, (2R,3S)-N-tert-Butoxycarbonyl-3-amino-1-chloro-2-hydroxy-4-phenylbutane, can be further purified by crystallization or chromatography if necessary.[10]

Mechanism of Action: Atazanavir

Atazanavir is an azapeptide that acts as a potent and selective inhibitor of HIV-1 protease.[11] This viral enzyme is essential for the cleavage of viral Gag and Gag-Pol polyproteins into mature, functional proteins.[12] By binding to the active site of the protease, atazanavir prevents this cleavage, resulting in the production of immature, non-infectious viral particles.[1][13]

Anticonvulsant: (S)-Pregabalin (Lyrica®) Intermediate

Pregabalin is used to treat epilepsy, neuropathic pain, and generalized anxiety disorder.[2] The therapeutic activity resides in the (S)-enantiomer.

Asymmetric Synthesis Strategy: Chiral Auxiliary-Mediated Alkylation

A robust method for the synthesis of a key intermediate for (S)-Pregabalin involves the diastereoselective alkylation of an N-acylated chiral oxazolidinone derived from 4-aminopentan-2-ol.[2]

Quantitative Data:

| Reaction Step | Chiral Auxiliary | Base | Electrophile | Yield (%) | Diastereomeric Ratio (d.r.) |

| Asymmetric Alkylation | (4S,5R)-4-methyl-5-isopropyloxazolidin-2-one | LDA | 1-bromo-3-methylbutane | >90 | >95:5 |

Experimental Protocol: Asymmetric Alkylation for Pregabalin Intermediate

-

Acylation of Chiral Auxiliary: In a flame-dried flask under an inert atmosphere, dissolve the chiral oxazolidinone in anhydrous THF and cool to -78 °C. Slowly add a solution of n-butyllithium. After stirring, add 4-methylpentanoyl chloride dropwise. Allow the reaction to warm and stir before quenching and extracting the N-acylated oxazolidinone.[2]

-

Enolate Formation: In a separate flask, prepare a solution of lithium diisopropylamide (LDA) in anhydrous THF and cool to -78 °C. Add a solution of the N-acylated oxazolidinone in anhydrous THF dropwise to the LDA solution and stir to form the chiral enolate.[2]

-

Alkylation: Add 1-bromo-3-methylbutane dropwise to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.[2]

-

Work-up: Quench the reaction with a saturated aqueous ammonium chloride solution and extract the product with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.[2]

-

Purification: Purify the crude product by flash chromatography to obtain the alkylated product with high diastereoselectivity.[2]

-

Auxiliary Cleavage: The chiral auxiliary can be cleaved to yield the desired carboxylic acid intermediate, (S)-3-azido-5-methylhexanoic acid, a precursor to (S)-Pregabalin.[2]

Mechanism of Action: Pregabalin

Pregabalin is a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA). However, it does not bind to GABA receptors.[14] Its mechanism of action involves binding to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels in the central nervous system.[15][16] This binding reduces the influx of calcium into nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate and substance P.[14][17]

Antidiabetic: Sitagliptin (Januvia®) Intermediate

Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes.[18] A key step in its synthesis is the asymmetric hydrogenation of a prochiral enamine.

Asymmetric Synthesis Strategy: Rhodium-Catalyzed Asymmetric Hydrogenation

A highly efficient synthesis of Sitagliptin involves the asymmetric hydrogenation of a β-enamine amide intermediate using a rhodium catalyst with a chiral phosphine ligand.[19][20]

Quantitative Data:

| Reaction Step | Catalyst | Ligand | H₂ Pressure (psi) | Yield (%) | Enantiomeric Excess (ee) (%) |

| Asymmetric Hydrogenation | [Rh(COD)Cl]₂ | t-Bu JOSIPHOS | 105 | 88 | >99 |

Experimental Protocol: Asymmetric Hydrogenation for Sitagliptin

-

Catalyst Preparation: In a glovebox, charge a pressure reactor with the rhodium precursor and the chiral phosphine ligand (e.g., t-Bu JOSIPHOS) in a suitable solvent like methanol.

-

Substrate Addition: Add the β-enamine amide precursor to the reactor.

-

Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 105 psi).[21]

-

Reaction Conditions: Stir the reaction mixture at a specified temperature until the reaction is complete, as monitored by HPLC.

-

Work-up: Carefully vent the reactor and concentrate the reaction mixture under reduced pressure.

-